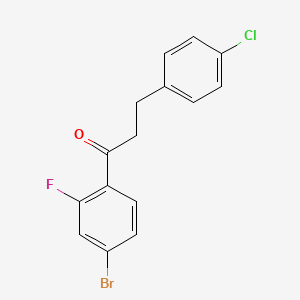

4'-Bromo-3-(4-chlorophenyl)-2'-fluoropropiophenone

Descripción general

Descripción

4’-Bromo-3-(4-chlorophenyl)-2’-fluoropropiophenone is an organic compound that belongs to the class of halogenated aromatic ketones This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a propiophenone backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-(4-chlorophenyl)-2’-fluoropropiophenone typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where a substituted benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The specific reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-3-(4-chlorophenyl)-2’-fluoropropiophenone may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4’-Bromo-3-(4-chlorophenyl)-2’-fluoropropiophenone can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Reduction Reactions: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction reactions typically produce alcohols.

Aplicaciones Científicas De Investigación

4’-Bromo-3-(4-chlorophenyl)-2’-fluoropropiophenone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of new drugs with specific therapeutic targets.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4’-Bromo-3-(4-chlorophenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine: Similar in structure but contains a pyrazole ring instead of a propiophenone backbone.

4-Bromo-3-chlorophenol: Shares the bromine and chlorine substituents but lacks the fluorine atom and the propiophenone structure.

Uniqueness

4’-Bromo-3-(4-chlorophenyl)-2’-fluoropropiophenone is unique due to the combination of bromine, chlorine, and fluorine atoms attached to a propiophenone backbone. This specific arrangement of substituents imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Actividad Biológica

4'-Bromo-3-(4-chlorophenyl)-2'-fluoropropiophenone is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including toxicity, pharmacological effects, and possible therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound consists of a propiophenone backbone with bromine, chlorine, and fluorine substituents. Its chemical formula is C16H14BrClFO, and it possesses unique properties that may influence its biological interactions.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of propiophenones can possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Cytotoxicity : The compound's structural features suggest it may induce cytotoxic effects in various cell lines, which could be relevant for cancer research.

- Neuropharmacological Effects : Similar compounds have been investigated for their interactions with neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.

Toxicological Profile

The toxicity of this compound has not been extensively documented. However, related studies provide insights into its potential toxicological effects:

- Acute Toxicity : Preliminary assessments suggest that compounds with similar structures may exhibit acute toxicity. For instance, the estimated LD50 values for structurally related compounds range from 200 to 340 mg/kg body weight, indicating a moderate level of toxicity .

- Genotoxicity : The potential for DNA damage has been noted in related compounds, suggesting a need for further investigation into the genotoxic effects of this specific compound.

Case Studies

A few studies have explored the biological activity of similar compounds:

- Antimicrobial Efficacy : A study on substituted propiophenones demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar properties .

- Cytotoxicity in Cancer Cells : Research involving structurally analogous compounds indicated potential cytotoxic effects in various cancer cell lines. These findings highlight the importance of further exploring the compound's efficacy as an anticancer agent .

- Neuropharmacological Studies : Investigations into the pharmacological profiles of similar compounds revealed interactions with sigma receptors, which are implicated in various neurological disorders. This suggests that this compound could have neuroactive properties worth exploring .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClFO/c16-11-4-7-13(14(18)9-11)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOVSLWXJBJHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644490 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-31-3 | |

| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.